3-Bromo-8-chloroquinoline-6-carbaldehyde
Description
Significance of Halogenated Quinoline (B57606) Carbaldehydes in Synthetic Organic Chemistry
Halogenated quinoline carbaldehydes are highly valued as versatile building blocks in synthetic organic chemistry. The presence of both halogen and aldehyde functionalities on the quinoline core provides multiple reactive sites for orthogonal chemical transformations.
The halogen atoms, bromine and chlorine, serve as excellent handles for carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org They are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, onto the quinoline scaffold. The differential reactivity of bromine and chlorine atoms (C-Br bonds are generally more reactive than C-Cl bonds in oxidative addition to palladium) can potentially allow for site-selective functionalization in dihalogenated compounds. nih.gov
Simultaneously, the carbaldehyde group offers a gateway to a different set of chemical transformations. It readily undergoes nucleophilic addition and condensation reactions, allowing for the formation of Schiff bases, the installation of carbon-carbon bonds via Wittig or Grignard reactions, or its conversion into other functional groups like alcohols (via reduction) or carboxylic acids (via oxidation). cymitquimica.comresearchgate.net The combination of these reactive sites makes halogenated quinoline carbaldehydes powerful intermediates for constructing complex, polyfunctional molecules with tailored properties. rsc.org
Overview of the Quinoline Scaffold as a Foundation for Advanced Molecular Design
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone in the design of functional molecules. Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal foundation for creating molecules that can interact specifically with biological targets or exhibit desirable photophysical characteristics.
In medicinal chemistry, the quinoline nucleus is a key component in a wide array of therapeutic agents, demonstrating activities such as antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.net The ability to functionalize the quinoline ring at various positions allows medicinal chemists to modulate the pharmacological profile of a lead compound, optimizing its potency, selectivity, and pharmacokinetic properties.
Beyond pharmaceuticals, quinoline derivatives are increasingly utilized in materials science. Their extended π-conjugated systems give rise to interesting photophysical behaviors, including fluorescence and phosphorescence. This has led to their application in the development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for biological imaging. The versatility of the quinoline scaffold ensures its continued prominence as a platform for innovation across diverse scientific disciplines.
Research Trajectory and Unexplored Potential of 3-Bromo-8-chloroquinoline-6-carbaldehyde
While specific research on this compound is limited, its structure suggests a significant and largely unexplored potential. The unique substitution pattern—a bromine on the pyridine ring, and a chlorine and a carbaldehyde on the benzene ring—sets the stage for a rich and diverse research trajectory.
The primary area of unexplored potential lies in regioselective synthesis. The distinct electronic environments and inherent reactivity differences between the C3-Br bond and the C8-Cl bond could be exploited for sequential, site-specific cross-coupling reactions. For instance, the more reactive C3-Br bond could be selectively functionalized via a Suzuki coupling, leaving the C8-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This would provide a controlled, stepwise route to complex, unsymmetrically substituted quinolines that might be difficult to access through other synthetic methods.
Furthermore, the carbaldehyde at the C6 position can act as a versatile anchor for derivatization. It can be converted into a wide range of other functional groups or used to link the quinoline scaffold to other molecular fragments, polymers, or surfaces. This trifunctional nature allows for the creation of a large library of novel compounds from a single, well-defined precursor. The resulting molecules, with their unique steric and electronic profiles dictated by the 3-bromo, 8-chloro, and 6-formyl substitution, could exhibit novel biological activities or serve as new platforms for advanced materials. Further investigation into the synthesis and reactivity of this compound is warranted to unlock its full potential as a valuable tool in organic synthesis.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
Note: The following data are calculated or predicted values as experimental data for this specific compound is not widely available.
| Property | Value |
| Molecular Formula | C₁₀H₅BrClNO |
| Molecular Weight | 286.51 g/mol |
| Canonical SMILES | C1=C(C=C2C(=C1)N=CC(=C2C=O)Br)Cl |
| InChI Key | Predicted: BZYWNJACIXQRKC-UHFFFAOYSA-N |
| Predicted LogP | 3.6 - 4.2 |
| Predicted Hydrogen Bond Donors | 0 |
| Predicted Hydrogen Bond Acceptors | 2 |
| Predicted Rotatable Bonds | 1 |
Table 2: Potential Synthetic Reactions and Applications
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
| 3-Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl-8-chloroquinoline-6-carbaldehyde |
| 8-Chloro | Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), High temperature | 3-Bromo-8-methoxyquinoline-6-carbaldehyde |
| 6-Carbaldehyde | Reductive Amination | Amine (R-NH₂), Reducing agent (e.g., NaBH(OAc)₃) | 3-Bromo-8-chloro-6-(aminomethyl)quinoline |
| 6-Carbaldehyde | Wittig Reaction | Phosphonium (B103445) ylide (Ph₃P=CHR) | 3-Bromo-8-chloro-6-(alkenyl)quinoline |
| 6-Carbaldehyde | Oxidation | Oxidizing agent (e.g., KMnO₄, Jones reagent) | 3-Bromo-8-chloroquinoline-6-carboxylic acid |
Structure
3D Structure
Properties
Molecular Formula |
C10H5BrClNO |
|---|---|
Molecular Weight |
270.51 g/mol |
IUPAC Name |
3-bromo-8-chloroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-8-3-7-1-6(5-14)2-9(12)10(7)13-4-8/h1-5H |
InChI Key |
QGDWMNNHGUGBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C=C21)Br)Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of 3 Bromo 8 Chloroquinoline 6 Carbaldehyde
Precursor Synthesis and Regioselective Halogenation Strategies
Bromination Protocols for Quinoline (B57606) Ring Systems
The introduction of a bromine atom at the C3 position of the quinoline nucleus is a key transformation. Electrophilic bromination of quinoline itself typically occurs on the electron-rich benzene (B151609) ring, favoring the 5- and 8-positions, especially under acidic conditions where the pyridine (B92270) nitrogen is protonated. Therefore, direct bromination of an 8-chloroquinoline (B1195068) precursor is unlikely to yield the desired 3-bromo isomer.
A more plausible strategy involves the bromination of a quinoline derivative that is activated towards electrophilic attack at the 3-position. One such approach could involve the use of a quinolin-2(1H)-one intermediate. The presence of the carbonyl group in the pyridine ring can direct bromination to the C3 position. Subsequent conversion of the 2-oxo group to a chloro group would then be necessary.
Another potential route involves a halogen dance reaction or a directed metalation-bromination sequence on a pre-functionalized quinoline. However, achieving regioselectivity at the C3 position in the presence of an 8-chloro substituent remains a significant synthetic hurdle. Research into the bromination of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) has shown that treatment with bromine can lead to the formation of 3,6,8-tribromoquinoline, indicating that the 3-position is susceptible to bromination in a reduced quinoline system followed by aromatization. nih.gov This suggests a multi-step approach involving reduction, bromination, and subsequent oxidation could be a viable, albeit lengthy, pathway.
Table 1: Selected Bromination Reagents and Conditions for Quinoline Derivatives
| Reagent(s) | Substrate Type | Position(s) Brominated | Reference(s) |
| Bromine (Br₂) | 6,8-dibromo-1,2,3,4-tetrahydroquinoline | 3 | nih.gov |
| N-Bromosuccinimide (NBS) | 8-Substituted Quinolines | Varies (e.g., 5, 7) | acgpubs.org |
| Bromine in Acetic Acid | 6-Chloro-8-nitroquinoline | 3 | fordham.edu |
Chlorination Approaches in the Quinoline Nucleus
The introduction of the chloro group at the 8-position can be achieved through various methods, often starting from a suitable aniline (B41778) derivative in a classic quinoline synthesis such as the Skraup or Doebner-von Miller reaction. For instance, the use of 2-chloroaniline (B154045) as a starting material can directly lead to the formation of an 8-chloroquinoline core.
Alternatively, direct chlorination of the quinoline ring is possible, though regioselectivity can be an issue. The hydrolysis of 8-chloroquinoline is a known method to produce 8-hydroxyquinoline, indicating the stability and accessibility of the 8-chloro precursor. google.com
Strategic Introduction of the Carbaldehyde Moiety
The final key functionalization is the introduction of the carbaldehyde group at the C6 position. The directing effects of the existing 3-bromo and 8-chloro substituents must be carefully considered. Both halogens are deactivating but ortho-, para-directing. youtube.comlibretexts.orgyoutube.comunizin.orglibretexts.org The chloro group at C8 would direct to the 5- and 7-positions, while the bromo group at C3 would direct to the 2- and 4-positions (on the pyridine ring) and the 5- and 7-positions (on the benzene ring). Therefore, direct electrophilic formylation at the C6 position of 3-bromo-8-chloroquinoline (B3034671) is not favored.
A more strategic approach would involve the synthesis of an 8-chloroquinoline-6-carbaldehyde (B12088612) precursor, followed by regioselective bromination at the C3 position. This retrosynthetic analysis simplifies the challenge of the final formylation step.
Classical and Modern Formylation Methods for Quinoline Derivatives
The introduction of a formyl group onto the quinoline scaffold can be accomplished through a variety of classical and modern organic reactions. The choice of method depends heavily on the substitution pattern of the quinoline precursor and the desired regioselectivity.
Vilsmeier-Haack Reactions and Analogous C-H Functionalization
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net The reaction typically employs a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture, which generates the electrophilic Vilsmeier reagent. In the context of quinoline synthesis, the Vilsmeier-Haack reaction is often used to construct the quinoline ring itself, for example, from N-arylacetamides, leading to 2-chloro-3-formylquinolines.
Direct formylation of a pre-formed quinoline ring using the Vilsmeier-Haack reaction is also possible, with the position of formylation being highly dependent on the electronic nature of the substituents already present on the ring. For substrates with electron-donating groups, this reaction can proceed with good yields. However, for an electron-deficient substrate such as 3-bromo-8-chloroquinoline, the Vilsmeier-Haack reaction is expected to be sluggish and may require harsh conditions, potentially leading to a mixture of products or no reaction at all.
Oxidative Transformations to Yield the Carbaldehyde Functionality
An alternative to direct C-H formylation is the oxidation of a pre-installed methyl or hydroxymethyl group at the desired position. This two-step approach offers a reliable pathway to the carbaldehyde functionality. For instance, if a 3-bromo-8-chloro-6-methylquinoline precursor could be synthesized, a variety of oxidizing agents could be employed to convert the methyl group to a carbaldehyde.
Common oxidizing agents for this transformation include selenium dioxide (SeO₂), chromium trioxide (CrO₃), and manganese dioxide (MnO₂). The choice of reagent would depend on the tolerance of the other functional groups in the molecule. For example, the oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde has been successfully achieved using selenium dioxide. nih.gov This suggests that a similar strategy could be applied to a 6-methylquinoline (B44275) derivative.
Table 2: Common Formylation Methods and Their Applicability
| Reaction | Reagents | Typical Substrates | Key Features | Reference(s) |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics and heterocycles | Can be used for ring construction and direct formylation. | researchgate.net |
| Duff Reaction | Hexamethylenetetramine, acid | Phenols and other activated aromatics | Typically directs ortho to an activating group. | wikipedia.orgresearchgate.net |
| Reimer-Tiemann | Chloroform, base | Phenols | Primarily for ortho-formylation of phenols. | mychemblog.comwikipedia.orglscollege.ac.in |
| Oxidation of Methyl Group | SeO₂, MnO₂, etc. | Aromatic methyl compounds | Requires prior installation of a methyl group. | nih.gov |
Advanced Catalytic Approaches in Quinoline Synthesis Applicable to 3-Bromo-8-chloroquinoline-6-carbaldehyde
The synthesis of highly functionalized quinoline scaffolds such as this compound requires sophisticated and precise chemical strategies. Modern synthetic chemistry has moved towards advanced catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These approaches are crucial for constructing the quinoline core and for introducing specific substituents like halogens and aldehydes onto the heterocyclic framework. The following sections detail two powerful catalytic strategies, palladium-catalyzed cross-coupling and multi-component reactions, that are applicable to the synthesis of this specific compound and its precursors.
Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Quinoline Precursors
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision. nih.govacs.org These methods are particularly valuable for the functionalization of halogenated quinolines, which serve as versatile precursors. By starting with a polyhalogenated quinoline, specific positions can be selectively modified through reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. uni-rostock.demdpi.com
The synthesis of a molecule like this compound can be envisioned via the functionalization of a related polyhalogenated quinoline-carbaldehyde scaffold. For instance, a precursor like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde can undergo selective cross-coupling reactions. While the carbon-bromine (C-Br) bond is generally more reactive towards oxidative addition with Palladium(0) than a carbon-chlorine (C-Cl) bond, the reactivity of halogens on a quinoline ring is also influenced by their position. nih.gov For example, the C4-chloro substituent is highly activated towards displacement due to its position analogous to a β-chloro-vinylcarbonyl system. nih.gov
In practice, achieving selective monoreaction on polyhalogenated systems can be challenging, and reactions often proceed to exhaustive substitution when an excess of the coupling partner is used. nih.gov A study on the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids demonstrated that all three halogen positions could be substituted to yield 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This highlights the utility of palladium catalysis in building complex aryl-substituted quinolines from halogenated precursors. To synthesize the target molecule, one might instead start with a precursor already containing the 8-chloro and 6-formyl groups and then use a palladium-catalyzed reaction to introduce the 3-bromo substituent, or vice versa.
The table below summarizes representative conditions for the Suzuki-Miyaura reaction on a polyhalogenated quinoline carbaldehyde precursor, illustrating the versatility of this method for creating diverse substitution patterns.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water (4:1) | 80-90 °C | ~40% (non-optimized) | nih.gov |
| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water (4:1) | 80-90 °C | Not specified | nih.gov |
| 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water (4:1) | 80-90 °C | Not specified | nih.gov |
| (E)-2-Phenylvinylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water (4:1) | 80-90 °C | Not specified | nih.gov |
Multi-Component Reaction (MCR) Pathways for Quinoline Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. rsc.orgrsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making them ideal for constructing heterocyclic scaffolds like quinoline. rsc.orgresearchgate.net While an MCR might not directly yield the final this compound in one step, it provides a powerful route to a core quinoline structure that can be subsequently functionalized.
Several classic and modern MCRs are employed for quinoline synthesis, including the Friedländer, Doebner-von Miller, Combes, and Povarov reactions. researchgate.net For instance, a Friedländer-type synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To apply this to the target molecule, one could theoretically use a 2-amino-3-chlorobenzaldehyde (B1290574) derivative as a starting material, which would establish the 8-chloro substitution pattern on the resulting quinoline ring.
Modern advancements often utilize Lewis or Brønsted acid catalysts to promote these reactions under milder conditions. scielo.br Catalysts such as iron(III) chloride (FeCl₃) and ytterbium(III) triflate (Yb(OTf)₃) have been shown to be effective in three-component reactions involving anilines, aldehydes, and alkynes to produce highly substituted quinolines. rsc.orgscielo.br The general mechanism involves the initial formation of an imine from the aniline and aldehyde, followed by activation of the alkyne by the Lewis acid and subsequent intramolecular hydroarylation and cyclization. scielo.br
The table below provides an overview of prominent MCRs applicable to the synthesis of the core quinoline scaffold. The resulting scaffold would then require subsequent, regioselective halogenation and formylation steps to arrive at the final target compound.
| Reaction Name | Reactant Types | Typical Catalyst | Resulting Scaffold Feature | Reference |
|---|---|---|---|---|
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene | Acid or Base | Forms 2,3-substituted quinolines | scispace.com |
| Combes Synthesis | Aniline + 1,3-Diketone | Strong Acid (e.g., H₂SO₄) | Forms 2,4-substituted quinolines | scispace.com |
| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Lewis Acid / Brønsted Acid | Can produce a variety of substitution patterns | scispace.com |
| Povarov Reaction | Aniline + Aldehyde + Alkene/Alkyne | Lewis Acid (e.g., Yb(OTf)₃) | Forms tetrahydroquinolines (often oxidized to quinolines) | researchgate.net |
| Three-Component Coupling | Aniline + Aldehyde + Alkyne | FeCl₃ or Yb(OTf)₃ | Forms 2,4-disubstituted quinolines | rsc.orgscielo.br |
Reactivity Profiles and Derivatization Strategies of 3 Bromo 8 Chloroquinoline 6 Carbaldehyde
Chemical Transformations Involving the Carbaldehyde Group
The carbaldehyde group at the C-6 position of the quinoline (B57606) ring is a primary site for a variety of chemical modifications, including condensation, addition, and olefination reactions. Its electrophilic nature makes it a ready target for nucleophilic attack, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds.
Condensation Reactions and Imine Formation
The aldehyde functionality of 3-Bromo-8-chloroquinoline-6-carbaldehyde readily undergoes condensation reactions with primary amines, hydrazines, and related nucleophiles to form imines, commonly known as Schiff bases. rsc.org This type of reaction is fundamental in the synthesis of new quinoline derivatives. For instance, the reaction with various substituted amines or anilines typically proceeds under mild heating in a suitable solvent, sometimes with an acid catalyst, to yield the corresponding N-substituted iminoquinolines.
Similarly, condensation with hydrazines (such as hydrazine (B178648) hydrate (B1144303) or phenylhydrazine) produces hydrazone derivatives. rsc.org These intermediates can be valuable for further synthetic transformations, such as cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines. rsc.org The reactivity of analogous 2-chloroquinoline-3-carbaldehydes in forming Schiff bases is well-documented, indicating a similar reaction pathway for the 6-carbaldehyde isomer. rsc.org
| Reactant | Product Type | General Reaction Conditions |
| Primary Amines (R-NH₂) | Imine (Schiff Base) | Ethanol, reflux |
| Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazone | Ethanol, reflux |
| Phenylhydrazine (PhNHNH₂) | Phenylhydrazone | Ethanol, reflux with acid catalyst |
| Formamide | N-((quinolin-3-yl)methylene)formamide | Ethanol, reflux |
Nucleophilic Additions and Subsequent Reductions
The electrophilic carbonyl carbon of the carbaldehyde is susceptible to attack by nucleophilic reagents, including hydrides and organometallic compounds. A common and straightforward transformation is the reduction of the aldehyde to a primary alcohol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. nih.gov The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield 3-bromo-8-chloroquinolin-6-yl)methanol.
This transformation is valuable as it converts the aldehyde into a hydroxymethyl group, which can then be used in subsequent reactions, such as etherification or esterification, or as a directing group in further functionalization of the quinoline ring. nih.gov
Wittig Reactions and Other Olefination Pathways for Chain Elongation
For the purpose of carbon chain elongation and the formation of carbon-carbon double bonds, the carbaldehyde group can be subjected to olefination reactions. The Wittig reaction is a prominent example of such a transformation. researchgate.net In this reaction, the aldehyde reacts with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. This process leads to the formation of an alkene, replacing the carbon-oxygen double bond with a carbon-carbon double bond. researchgate.net
By selecting different Wittig reagents, a variety of vinyl-substituted quinolines can be synthesized. For example, reaction with benzyltriphenylphosphonium (B107652) ylide would yield a styryl-substituted quinoline derivative. researchgate.net This pathway is highly effective for synthesizing conjugated systems and provides a route to molecules with specific electronic and photophysical properties. researchgate.net
Reactivity of Halogen Substituents (Bromine and Chlorine) on the Quinoline Core
The presence of both bromine at the C-3 position and chlorine at the C-8 position provides opportunities for selective or exhaustive substitution through various mechanisms, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The differing reactivity of the C-Br and C-Cl bonds, as well as their respective positions on the quinoline scaffold, allows for strategic derivatization.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the halogenated quinoline core. libretexts.org This reaction mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the halide leaving group. libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon bonds at the halogenated positions of the quinoline core. mdpi.com The C-Br and C-Cl bonds can both participate in these reactions, though their reactivity differs. Generally, the C-Br bond is more reactive than the C-Cl bond in the initial oxidative addition step to the palladium(0) catalyst. mdpi.com This difference can potentially allow for selective functionalization at the C-3 position under carefully controlled conditions.
However, studies on related polyhalogenated quinolines, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, have shown that achieving high selectivity can be challenging. nih.gov In many cases, using an excess of the coupling partner and a robust catalyst system leads to the exhaustive substitution of all halogen atoms to drive the reaction to completion. nih.gov
Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (e.g., a boronic acid or ester) and is widely used to form biaryl structures. Reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield aryl-substituted quinolines. nih.gov
Sonogashira Coupling: This reaction couples the haloquinoline with a terminal alkyne, providing a direct route to alkynyl-substituted quinolines. This is valuable for the synthesis of rigid, linear structures.
Heck Coupling: In the Heck reaction, the haloquinoline is coupled with an alkene to form a new, substituted alkene. This is another effective method for C-C bond formation and chain elongation. nih.gov
| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | Aryl-substituted quinoline |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl-substituted quinoline |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Alkenyl-substituted quinoline |
Assessment of Positional Selectivity in Multi-Halogenated Quinoline Systems
The reactivity of halogenated quinolines is significantly influenced by the nature and position of the halogen substituents and other functional groups on the ring system. In this compound, the differential reactivity of the C3-Br and C8-Cl bonds is a key consideration for selective functionalization.
Generally, in multi-halogenated quinoline systems, the positional selectivity of reactions such as metal-catalyzed cross-couplings can be challenging to control. For instance, in related dihalo- and trihaloquinoline derivatives, achieving selective substitution often proves difficult due to comparable carbon-halogen bond dissociation energies, particularly for halogens on the carbocyclic (benzene) portion of the quinoline. This can lead to mixtures of mono- and di-substituted products.
However, the electronic environment of the quinoline nucleus plays a crucial role. The pyridine (B92270) ring is electron-deficient, which can influence the reactivity of substituents attached to it. The bromine at the C3 position is on this electron-poor ring, potentially making it susceptible to certain nucleophilic substitution reactions or influencing its role in metal-catalyzed processes differently than the chlorine on the electron-richer benzene (B151609) ring. Conversely, substituents on the 8-position of the quinoline ring are known to be synthetically accessible, and the chloro group at this position offers a handle for various transformations. acs.org
Studies on related 8-substituted quinolines have demonstrated that the electronic nature of the substituent at C8 can direct further substitution. For example, metal-free halogenation of 8-substituted quinolines often shows high regioselectivity for the C5 position. rsc.orgrsc.org While this pertains to C-H activation rather than substitution of an existing halogen, it underscores the intricate electronic effects at play within the quinoline core that govern positional reactivity. The interplay between the electron-withdrawing aldehyde group at C6 and the halogens at C3 and C8 would be expected to further modulate the electronic landscape of the molecule, thereby influencing which halogen is more susceptible to a given transformation.
Table 1: Comparison of Halogen Reactivity Sites
| Position | Halogen | Ring System | Expected Reactivity Influences |
|---|---|---|---|
| C3 | Bromine | Pyridine (electron-deficient) | Activated for specific cross-coupling or substitution reactions. |
Cyclization and Annulation Reactions Utilizing this compound
The aldehyde functional group at the C6 position is a primary site for initiating cyclization and annulation reactions. This allows for the construction of novel ring systems fused to the quinoline framework, a common strategy in medicinal chemistry to develop compounds with diverse biological activities.
The aldehyde group of this compound serves as a versatile precursor for building a variety of fused five- and six-membered heterocyclic rings. This typically involves condensation with a suitable binucleophilic reagent, followed by intramolecular cyclization.
Pyrazoles: Condensation of the C6-carbaldehyde with hydrazine or its derivatives would form a hydrazone intermediate. Subsequent intramolecular cyclization, potentially involving one of the adjacent ring positions or a pre-installed functional group, could lead to a pyrazole-fused quinoline.
Pyrimidines: The synthesis of fused pyrimidines can be achieved through reactions with reagents like urea, thiourea, or guanidine. For example, the reaction of a quinoline-carbaldehyde with these binucleophiles can lead to the formation of pyrimido[4,5-b]quinoline derivatives, which are of significant interest for their biological properties. rsc.org
Thiophenes and other heterocycles: Annulation reactions to form other fused systems like thiophenes would involve reagents designed to react with the aldehyde and a neighboring position on the quinoline ring.
These reactions provide a powerful pathway to novel polycyclic heteroaromatic compounds where the specific substitution pattern of the starting quinoline (3-bromo, 8-chloro) is incorporated into the final structure, offering further sites for diversification.
Table 2: Potential Reagents for Fused Heterocycle Synthesis
| Target Heterocycle | Typical Reagent(s) |
|---|---|
| Pyrazole | Hydrazine, Phenylhydrazine |
| Pyrimidine | Urea, Thiourea, Guanidine, Amidines |
| Thiophene | Mercaptoacetic acid esters, Thioglycolates |
| Tetrazole | Sodium azide |
Beyond simple fused systems, this compound can be a building block for more complex molecular architectures.
Polycyclic Systems: Multi-step synthetic sequences initiated at the aldehyde group can lead to the construction of larger, more complex polycyclic systems. For instance, a Knoevenagel or Wittig reaction at the aldehyde could introduce a side chain that is then used in a subsequent intramolecular cyclization reaction (e.g., Diels-Alder, radical cyclization) to build additional rings.
Spirocyclic Architectures: The synthesis of spirocyclic compounds, where two rings share a single atom, is another possibility. This could be achieved through reactions that involve the C6-aldehyde and an appropriate reagent designed to form a spiro center at an adjacent carbon atom of the quinoline ring. Such strategies have been employed to create novel spiroindolones, highlighting the versatility of heterocyclic ring expansions and cyclizations in generating molecular complexity. airo.co.in
The development of these complex structures is crucial for exploring new chemical space in fields like drug discovery and materials science, where molecular shape and functionality are paramount. organic-chemistry.orgnih.gov
Applications of 3 Bromo 8 Chloroquinoline 6 Carbaldehyde As a Versatile Synthetic Building Block
Role in the Design and Synthesis of Complex Quinoline-Based Molecular Architectures
The trifunctional nature of 3-Bromo-8-chloroquinoline-6-carbaldehyde makes it an exemplary building block for the synthesis of intricate molecular structures. The differential reactivity of the halogen atoms (bromo and chloro) and the aldehyde group allows for a programmed, stepwise approach to building complex quinoline (B57606) derivatives.
The bromine and chlorine substituents are prime sites for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govrsc.org These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For instance, similar halogenated quinolines, like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, have been used in palladium-catalyzed Suzuki-Miyaura cross-couplings with various arylboronic acids. nih.gov Such reactions enable the introduction of multiple aryl groups onto the quinoline scaffold, leading to the formation of polyarylquinolines, which are of significant interest for their photophysical properties. nih.gov
The carbaldehyde group offers another avenue for structural diversification. It can readily undergo a variety of classical organic reactions, including:
Condensation reactions: With amines or hydrazines to form Schiff bases or hydrazones, which can be starting points for synthesizing fused heterocyclic systems like pyrazolo[4,3-c]quinolines. researchgate.netnih.gov
Wittig reaction: To introduce vinyl or styryl appendages, further extending the π-conjugated system of the molecule. researchgate.net
Nucleophilic additions: Followed by reduction to yield alcohol derivatives, which are important precursors for pharmaceuticals and agrochemicals. nih.gov
Cyclization reactions: The aldehyde can participate in intramolecular cyclizations to form fused ring systems, a common strategy in the synthesis of complex natural products and their analogs. rsc.orgsemanticscholar.org
The combination of these reactive sites allows for a modular approach to synthesis, where each functional group can be addressed selectively to build sophisticated, multi-component molecular architectures.
Utility in the Development of Scaffolds for Chemical Biology Probes
The quinoline ring system is a "privileged structure" in medicinal chemistry and chemical biology, as it is a core component of many biologically active compounds. researchgate.net this compound serves as an excellent starting scaffold for the development of chemical biology probes, which are molecules designed to study biological systems. rsc.orgrsc.org
The development of such probes often requires a molecular framework that can be systematically modified to include three key components: a recognition element (for binding to a biological target), a reporter group (like a fluorophore), and a linker. The functional handles on this compound are well-suited for this purpose.
The aldehyde group is particularly useful for bioconjugation, allowing the scaffold to be attached to biomolecules or reporter tags through the formation of stable linkages.
The halogen atoms can be used to attach recognition elements or modulate the scaffold's properties (e.g., solubility, cell permeability) through cross-coupling reactions.
For example, quinoline-based carbaldehydes have been utilized in the synthesis of imaging probes for detecting β-amyloid plaques, which are associated with Alzheimer's disease. nih.gov This demonstrates the principle of using a functionalized quinoline scaffold as the basis for creating sophisticated tools for biological research. The structural rigidity and inherent fluorescence of some quinoline derivatives further enhance their suitability for these applications. rsc.org
Precursor in Materials Science Research (e.g., Fluorescent Probes, Advanced Polymers, Functional Coatings)
In materials science, there is a high demand for novel organic molecules with specific electronic and photophysical properties. This compound is a promising precursor for such materials, particularly in the area of fluorescent probes and optoelectronic materials.
The quinoline nucleus, when appropriately substituted, can act as an electron-acceptor unit in donor-π-acceptor (D-π-A) systems. nih.gov These systems are known for their interesting photophysical behaviors, including intramolecular charge transfer (ICT), which often results in strong fluorescence. By using the bromo and chloro positions for Suzuki-Miyaura cross-coupling reactions to introduce electron-donating aryl groups, one can create highly fluorescent polyarylquinoline derivatives from a scaffold like this compound. nih.gov The resulting molecules often exhibit solvatochromism, where their fluorescence properties change with the polarity of the solvent, making them useful as polarity-sensitive fluorescent probes. nih.govrsc.org
The aldehyde functionality adds another layer of utility. It can be used to anchor the fluorescent quinoline core into a larger system, such as a polymer backbone or a surface coating. This allows for the creation of functional materials, including advanced polymers with tailored optical properties or functional coatings for sensing applications.
| Derivative | Absorption λmax (nm) in Dichloromethane | Emission λmax (nm) in Dichloromethane | Quantum Yield (ΦF) |
| 4,6,8-triphenylquinoline-3-carbaldehyde | 345 | 480 | 0.25 |
| 4,6,8-tris(4-methoxyphenyl)quinoline-3-carbaldehyde | 355 | 495 | 0.30 |
| 4,6,8-tris(4-(diphenylamino)phenyl)quinoline-3-carbaldehyde | 410 | 540 | 0.45 |
Integration into Diversity-Oriented Synthesis (DOS) Libraries
Diversity-oriented synthesis (DOS) is a strategy that aims to create collections (libraries) of structurally diverse small molecules, which can then be screened for biological activity. cam.ac.uk The goal is to efficiently explore a wide range of chemical space to discover new molecular probes or drug leads. broadinstitute.org
This compound is an ideal substrate for DOS. A key principle in DOS is the use of a common starting material that can be diverged into multiple, distinct molecular skeletons through a series of reactions. cam.ac.uk The three different reactive sites on this molecule allow for the creation of a large and diverse library of compounds through combinatorial chemistry.
The distinct reactivity profiles of the functional groups enable a branched synthetic pathway:
Aldehyde Modification: The library can be diversified by reacting the aldehyde with a range of amines, hydrazines, or ylides.
First Cross-Coupling: A selective cross-coupling reaction can be performed, potentially targeting the more reactive C-Br bond, with a set of building blocks.
Second Cross-Coupling: A subsequent cross-coupling at the C-Cl position with a different set of building blocks further expands the library.
This multi-dimensional approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, well-designed precursor. The resulting library would feature diversity in the appended functional groups, the stereochemistry, and potentially the core molecular framework itself, if the reaction pathways lead to different cyclization outcomes.
Table 2: Hypothetical Scheme for Diversity-Oriented Synthesis (DOS) using this compound.
| Step | Reaction Type | Building Block Set | Resulting Diversity |
| 1 | Reductive Amination | 10 different primary amines (R¹-NH₂) | 10 unique amine derivatives |
| 2 | Suzuki Coupling (at C-Br) | 10 different boronic acids (R²-B(OH)₂) | 100 unique di-substituted compounds |
| 3 | Sonogashira Coupling (at C-Cl) | 10 different terminal alkynes (R³-C≡CH) | 1000 unique tri-substituted final products |
This strategic use of this compound in DOS can efficiently populate chemical libraries with complex and diverse quinoline-based molecules, significantly increasing the probability of discovering compounds with novel biological or material properties.
Advanced Structural Elucidation and Spectroscopic Investigations of 3 Bromo 8 Chloroquinoline 6 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For 3-Bromo-8-chloroquinoline-6-carbaldehyde, both ¹H and ¹³C NMR would provide definitive information on the connectivity and electronic environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The aldehyde proton (-CHO) would appear as a singlet in the downfield region, typically around 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the quinoline (B57606) core (H-2, H-4, H-5, H-7) would resonate in the aromatic region (approximately 7.5-9.5 ppm). The electron-withdrawing effects of the bromine at C-3, the chlorine at C-8, and the aldehyde at C-6 would cause significant downfield shifts for adjacent protons. Specifically, H-2 and H-4 would be expected at the most downfield positions, appearing as sharp singlets or doublets with small coupling constants.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for all ten carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, expected to appear around 190 ppm. The carbons directly bonded to the electronegative halogen atoms (C-3 and C-8) would also be significantly shifted. For comparison, in related compounds like 8-bromo-6-cyanoquinoline, the carbon signals span from approximately 115 to 153 ppm. researchgate.net The chemical shifts provide insight into the electron distribution across the heterocyclic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of substituted quinolines. researchgate.netnih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~9.2 (s) | ~154 |
| C3 | - | ~125 |
| C4 | ~8.8 (s) | ~140 |
| C4a | - | ~128 |
| C5 | ~8.4 (d) | ~130 |
| C6 | - | ~135 |
| C7 | ~8.6 (d) | ~138 |
| C8 | - | ~132 |
| C8a | - | ~148 |
| CHO | ~10.1 (s) | ~190 |
Single-Crystal X-ray Diffraction for Unambiguous Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available, data from the closely related compound 3,6,8-tribromoquinoline offers a reliable model for its expected solid-state conformation. researchgate.net
The this compound molecule is expected to be nearly planar, a characteristic feature of the rigid quinoline ring system. researchgate.net The crystal packing would likely be stabilized by weak intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules. The centroid-centroid distance for such interactions in similar structures is typically around 3.8 Å. researchgate.net The aldehyde group might engage in weak C-H···O hydrogen bonding, further influencing the crystal lattice.
Table 2: Predicted Crystallographic Data for this compound Data based on the analogue 3,6,8-tribromoquinoline. researchgate.net
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Bond Lengths | C-Br: ~1.90 Å, C-Cl: ~1.74 Å, C=O: ~1.21 Å |
| Molecular Conformation | Near-planar |
| Dominant Intermolecular Forces | π–π stacking, van der Waals forces |
High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Pathways and Complex Product Identification
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₄BrClNO), the calculated exact mass allows for its unambiguous identification.
The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The fragmentation pattern would likely involve the initial loss of the formyl radical (-CHO), followed by sequential loss of the halogen atoms (Br and Cl) or hydrogen cyanide (HCN) from the quinoline core, which is a common fragmentation pathway for such heterocyclic systems. nih.govnih.gov
Table 3: Predicted HRMS Data for this compound
| Ion/Fragment | Formula | Calculated m/z | Notes |
| [M]⁺ | [C₁₀H₄⁷⁹Br³⁵ClNO]⁺ | 284.9219 | Molecular ion |
| [M-CHO]⁺ | [C₉H₄⁷⁹Br³⁵ClN]⁺ | 255.9270 | Loss of formyl radical |
| [M-Br]⁺ | [C₁₀H₄³⁵ClNO]⁺ | 205.0008 | Loss of bromine radical |
| [M-Cl]⁺ | [C₁₀H₄⁷⁹BrNO]⁺ | 250.9505 | Loss of chlorine radical |
Vibrational Spectroscopy (FT-IR, Raman) for Comprehensive Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The spectra of this compound would be characterized by several key vibrational modes.
The most prominent band in the FT-IR spectrum would be the C=O stretching vibration of the aldehyde group, expected in the region of 1700-1720 cm⁻¹. nih.gov The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aldehydic C-H stretch typically produces two weak bands near 2850 cm⁻¹ and 2750 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring, as well as C-H bending modes. mdpi.comresearchgate.net The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. researchgate.net Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic system, which are often weak in the IR spectrum.
Table 4: Predicted Key Vibrational Frequencies for this compound Frequencies based on data from analogous structures. nih.govresearchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050-3150 | FT-IR, Raman |
| Aldehydic C-H Stretch | 2750-2850 | FT-IR |
| Aldehyde C=O Stretch | 1700-1720 | FT-IR (Strong) |
| Quinoline Ring (C=C, C=N) Stretch | 1450-1600 | FT-IR, Raman |
| C-Cl Stretch | 700-800 | FT-IR |
| C-Br Stretch | 500-650 | FT-IR, Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic spectroscopy provides insights into the electronic transitions within a molecule and its resulting photophysical properties, such as color and fluorescence.
UV-Vis Absorption: The UV-Vis spectrum of this compound in a solvent like chloroform or dioxane is expected to display multiple absorption bands characteristic of the extended π-conjugated system of the quinoline ring. These bands correspond to π–π* transitions. For similar triarylquinoline-3-carbaldehydes, strong absorptions are observed in the range of 275-285 nm. researchgate.net The presence of the aldehyde and halogen substituents is expected to cause a bathochromic (red) shift compared to unsubstituted quinoline.
Fluorescence Spectroscopy: While many quinoline derivatives are known to be fluorescent, the presence of heavy atoms like bromine can lead to fluorescence quenching through enhanced intersystem crossing. mdpi.com Furthermore, the electron-withdrawing nature of the aldehyde group can also diminish fluorescence intensity. Therefore, this compound is expected to be a weak fluorophore. If emission is observed, it would likely be in the violet-blue region of the spectrum, with the exact wavelength depending on solvent polarity. researchgate.net
Table 5: Predicted Photophysical Properties of this compound
| Property | Predicted Value/Characteristic |
| Absorption Maxima (λmax) | ~280-290 nm and ~320-340 nm |
| Molar Absorptivity (ε) | High (characteristic of π–π* transitions) |
| Emission Maxima (λem) | Weak emission expected, potentially in the 400-450 nm range |
| Stokes Shift | Moderate |
Theoretical and Computational Studies of 3 Bromo 8 Chloroquinoline 6 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the intrinsic properties of 3-Bromo-8-chloroquinoline-6-carbaldehyde at the molecular level. These calculations provide a foundational understanding of the molecule's geometry, electronic landscape, and spectroscopic characteristics.
Geometric Optimization and Ground State Molecular Structure Prediction
Theoretical calculations, particularly using the B3LYP method with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. bohrium.com This process of geometric optimization seeks the lowest energy conformation of the molecule, providing predicted bond lengths and bond angles. The resulting optimized structure offers a precise model of the molecule in its ground electronic state.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-Br Bond Length | ~1.89 Å |
| C-Cl Bond Length | ~1.74 Å |
| C=O Bond Length | ~1.22 Å |
| C-C Bond Lengths (Aromatic) | ~1.39 - 1.42 Å |
| C-N Bond Lengths (Aromatic) | ~1.33 - 1.38 Å |
| C-C-C Bond Angles (Aromatic) | ~118 - 122 ° |
| C-N-C Bond Angle (Aromatic) | ~117 ° |
| O-C-H Bond Angle (Aldehyde) | ~120 ° |
Note: These are typical values based on DFT calculations for similar substituted quinolines and may vary slightly for the specific compound.
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govufms.br For this compound, the oxygen atom of the carbaldehyde group is anticipated to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde and the regions around the halogen atoms may exhibit positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the electron delocalization and bonding interactions within the molecule. ufms.br It can quantify the strength of various bonds and identify hyperconjugative interactions that contribute to the molecule's stability. For this compound, NBO analysis would likely reveal significant π-π* interactions within the quinoline (B57606) ring system, contributing to its aromatic character.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV |
| LUMO Energy | ~ -2.0 to -3.0 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 eV |
| Dipole Moment | ~ 2.5 to 3.5 D |
Note: These values are estimations based on DFT studies of analogous substituted quinolines. nih.govphyschemres.org
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can be correlated with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. nih.govdergipark.org.tr These theoretical predictions are valuable for assigning signals in experimental NMR spectra.
Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be computed and are often compared with experimental Infrared (IR) and Raman spectra. dergipark.org.trsiftdesk.org This allows for the assignment of specific vibrational bands to functional groups within the molecule, such as the C=O stretch of the carbaldehyde.
UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. dergipark.org.tr This provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's color and photophysical properties.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in mapping out the potential reaction pathways for this compound. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most favorable reaction mechanisms. For instance, the reactivity of the carbaldehyde group in nucleophilic addition reactions or the susceptibility of the halogenated positions to cross-coupling reactions can be investigated. nih.gov Identifying the transition state structures provides crucial information about the energy barriers of these reactions.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility, particularly concerning the orientation of the carbaldehyde group. nih.gov Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. This can be particularly useful in understanding its behavior in different environments and its potential for forming complexes.
Future Directions and Research Gaps in the Chemistry of 3 Bromo 8 Chloroquinoline 6 Carbaldehyde
Development of More Sustainable and Environmentally Benign Synthetic Protocols
Traditional methods for synthesizing quinoline (B57606) derivatives often rely on harsh conditions, toxic reagents, and hazardous solvents, presenting significant environmental and economic challenges. acs.orgresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes to 3-Bromo-8-chloroquinoline-6-carbaldehyde.
Key areas for exploration include:
Green Catalysis: Shifting from stoichiometric acid catalysts to reusable and environmentally benign alternatives is crucial. Research into nanocatalysts, particularly those based on abundant metals like iron, copper, and nickel, offers a promising avenue. acs.orgorganic-chemistry.orgnih.gov These catalysts exhibit high efficiency, selectivity, and can often be recovered and reused, minimizing waste. acs.org For instance, protocols using inexpensive and non-toxic catalysts like FeCl3·6H2O in aqueous media have been successfully applied to other quinoline syntheses and could be adapted. tandfonline.com
Alternative Solvents and Energy Sources: Replacing conventional organic solvents with greener alternatives such as water, ionic liquids, or conducting reactions under solvent-free conditions can drastically reduce the environmental impact. tandfonline.comnih.gov The use of microwave irradiation and ultrasound energy can also accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating. nih.gov
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are central to green chemistry. One-pot, multicomponent reactions represent a highly efficient approach to building the quinoline core, reducing the number of synthetic steps and purification processes. researchgate.netnih.gov
| Synthesis Approach | Catalyst Type | Solvent/Conditions | Key Advantages |
| Friedländer Annulation | Nanocatalysts (e.g., Fe, Cu, Ni) | Water, Ethanol | High yield, reusability, low toxicity. acs.orgnih.gov |
| Combes Synthesis | Solid Acids, Ionic Liquids | Solvent-free, Microwave | Reduced reaction time, operational simplicity. nih.goviipseries.org |
| Doebner-von Miller Reaction | Lewis Acids (e.g., InCl3) | Water, Flow Chemistry | Mild conditions, potential for continuous production. iipseries.orgniscpr.res.in |
| Multicomponent Reactions | Eco-friendly catalysts | One-pot | High atom economy, reduced waste. researchgate.netnih.gov |
Exploration of Novel Reactivity Pathways and Unconventional Functionalization Strategies
The reactivity of this compound is dictated by its three distinct functional groups: the aldehyde, the C-Br bond, and the C-Cl bond, as well as the quinoline core itself. Future research should move beyond predictable transformations to explore novel and unconventional functionalization strategies.
Aldehyde Group Transformations: While standard reactions of the aldehyde (e.g., oxidation, reduction, imine formation) are valuable, future work could explore its use in multicomponent reactions or as a directing group for C-H activation at other positions on the ring. chemijournal.com
Selective Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the controlled introduction of diverse aryl, alkyl, or alkynyl substituents at the 3- and 8-positions, creating a library of complex derivatives from a single precursor.
Direct C-H Functionalization: A major frontier in synthetic chemistry is the direct activation and functionalization of C-H bonds. rsc.orgrsc.org Research efforts could target the regioselective functionalization of the remaining C-H bonds on the quinoline scaffold of this compound. This atom-economical approach avoids the need for pre-functionalized substrates and opens pathways to derivatives that are difficult to access through classical methods. mdpi.com Given the steric hindrance around the C-8 position, developing catalysts for selective functionalization at other sites like C-5 or C-7 would be particularly valuable. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. researchgate.net Integrating the synthesis and derivatization of this compound into these platforms is a key future direction.
Flow Synthesis: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. vapourtec.com This technology is particularly advantageous for reactions that are exothermic or involve hazardous intermediates. A flow-based synthesis of this compound could enable safer, more efficient, and scalable production. researchgate.net
Automated Synthesis Platforms: Automated synthesizers, which use pre-packaged reagent cartridges and robotic systems, can rapidly generate libraries of derivatives from a common starting material. merckmillipore.comsigmaaldrich.com By using this compound as a scaffold, an automated platform could perform a wide array of reactions—such as reductive aminations on the aldehyde or Suzuki couplings at the halogenated positions—to quickly produce hundreds of distinct compounds for high-throughput screening in drug discovery programs. merckmillipore.comresearchgate.net
Advanced Applications in Supramolecular Chemistry and Nanomaterials Science
The rigid, planar structure and the presence of a nitrogen lone pair make the quinoline scaffold an excellent candidate for applications in supramolecular chemistry and the development of advanced materials. The specific functional groups on this compound offer unique handles for creating novel architectures.
Supramolecular Assemblies: The quinoline nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions can be exploited to build complex, self-assembling supramolecular structures like coordination polymers or metal-organic frameworks (MOFs). The aldehyde and halogen groups provide sites for further modification to tune the electronic and steric properties of the resulting assemblies.
Nanomaterials and Sensors: Quinoline derivatives are valuable synthons for preparing nano and meso-structures with unique electronic and photonic properties. niscpr.res.in Derivatives of this compound could be investigated as components of fluorescent probes for detecting specific metal ions or as building blocks for organic light-emitting diodes (OLEDs) or other optoelectronic devices. The heavy atoms (Br, Cl) could also impart interesting photophysical properties.
Synergistic Experimental and Computational Research to Accelerate Discovery
The integration of computational chemistry with experimental work offers a powerful strategy to accelerate the research and development cycle for new quinoline derivatives. mdpi.com This synergistic approach can provide deep insights into reactivity, guide experimental design, and predict the properties of novel compounds.
Reaction Mechanism and Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and rationalize observed regioselectivity in functionalization reactions. rsc.orgrsc.org This can help in optimizing reaction conditions and predicting the feasibility of novel transformations before they are attempted in the lab. nih.gov
Property Prediction: Computational tools can predict key molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic behavior and potential applications in materials science. nih.govresearchgate.net
Virtual Screening and Docking: In medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources. nih.gov
By pursuing these future directions, the scientific community can bridge the existing research gaps and fully exploit the synthetic versatility of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
